molecular formula C23H21Cl2N5O2S3 B2630435 2,4-dichloro-N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide CAS No. 532975-62-5

2,4-dichloro-N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide

Cat. No.: B2630435
CAS No.: 532975-62-5
M. Wt: 566.53
InChI Key: MOSBVVCHGAGYBR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including indole, thiadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiadiazole moiety, and finally the coupling with the benzamide group. Key steps may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiadiazole Moiety: This step involves the reaction of an appropriate thiosemicarbazide with a carboxylic acid derivative to form the thiadiazole ring.

    Coupling with Benzamide: The final step involves the coupling of the indole-thiadiazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and indole moieties can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorines on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,4-dichloro-N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of indole and thiadiazole derivatives with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole and thiadiazole moieties are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)phenyl]benzamide
  • 2,4-dichloro-N-(2-{3-[({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide

Uniqueness

The uniqueness of 2,4-dichloro-N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N5O2S3/c1-2-33-23-29-28-22(35-23)27-20(31)13-34-19-12-30(18-6-4-3-5-16(18)19)10-9-26-21(32)15-8-7-14(24)11-17(15)25/h3-8,11-12H,2,9-10,13H2,1H3,(H,26,32)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSBVVCHGAGYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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